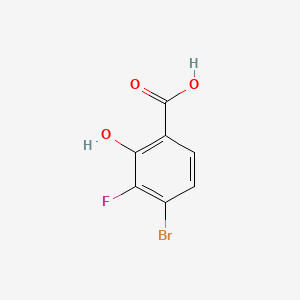

4-Bromo-3-fluoro-2-hydroxybenzoic acid

Overview

Description

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo-substituted 4-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO3, and its molecular weight is 235.00700 . The exact mass is 233.93300 .Scientific Research Applications

Anaerobic Degradation and Methane Production

Research by (Londry & Fedorak, 1993) explored the use of fluorinated compounds in detecting aromatic metabolites from m-cresol in a methanogenic consortium. This study contributes to understanding the anaerobic degradation pathways of complex organic compounds, potentially including derivatives like 4-bromo-3-fluoro-2-hydroxybenzoic acid, and their transformation into simpler molecules like methane.

Hydrolytic Dehalogenation Studies

A study by (van den Tweel, Kok, & de Bont, 1987) investigated the hydrolytic dehalogenation of halobenzoates by Alcaligenes denitrificans NTB-1. Such studies are crucial in understanding the microbial degradation of halogenated aromatic compounds, which can include compounds like this compound.

Role in Biochemical Transformations

Research conducted by (Michalover, Ribbons, & Hughes, 1973) on 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni highlights the enzyme's role in transforming hydroxylated benzoates. This has implications for the biochemical processing of similar compounds, potentially including this compound.

Liquid Crystal Synthesis

A study by (Košata et al., 2004) focused on the synthesis of chiral aliphatic and aromatic esters for liquid crystals, using derivatives of 4-hydroxybenzoic acid. This research may extend to the use of this compound in developing new materials with liquid crystalline properties.

Functionalization of Aromatic Substrates

In the context of organometallic chemistry, (Schlosser, 2005) explored methods for regiochemically exhaustive functionalization of aromatic and heterocyclic substrates. This research potentially applies to the functionalization of compounds like this compound, enhancing their utility in chemical synthesis.

Crystallographic and Electronic Studies

(Pramanik et al., 2019) conducted a crystallographic study on various benzoic acid derivatives, including analysis of molecular electrostatic potential. Insights from such studies are essential for understanding the physical properties of structurally related compounds like this compound.

Degradation and Microbial Metabolism

Research by (Marks, Smith, & Quirk, 1984) on the degradation of chlorobenzoic acid by Arthrobacter sp. sheds light on the microbial metabolism of halogenated aromatic compounds, relevant to understanding the biodegradation pathways of compounds like this compound.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . These enzymes play a crucial role in the decarboxylation of amino acids, a process that is essential for the synthesis of various bioactive amines.

Mode of Action

This compound acts as an inhibitor of these enzymes . It binds to the active sites of these enzymes, preventing them from catalyzing the decarboxylation of their respective amino acid substrates .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the synthesis of bioactive amines. These amines are involved in various biochemical pathways, including neurotransmission and immune response .

Pharmacokinetics

This suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system function .

Result of Action

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound can lead to a decrease in the levels of bioactive amines. This can have various molecular and cellular effects, depending on the specific roles of these amines .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. It’s also important to note that the compound’s lipophilicity, as indicated by its Log Po/w value, can influence its distribution within the body .

Properties

IUPAC Name |

4-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWHARUAJCATOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)